
2-Methyl(2.2)paracyclophane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl(2.2)paracyclophane is a derivative of the well-known [2.2]paracyclophane, a cyclophane that consists of two benzene rings connected by two ethylene bridges. This compound is characterized by the presence of a methyl group attached to one of the benzene rings. The unique structure of this compound imparts interesting chemical and physical properties, making it a subject of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(2.2)paracyclophane typically involves the pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . The process involves heating para-xylene to high temperatures, causing it to decompose and form the desired cyclophane structure. The addition of a methyl group can be achieved through various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled pyrolysis of para-xylene in specialized reactors, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl(2.2)paracyclophane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like aluminum chloride (for Friedel-Crafts alkylation) and nitric acid (for nitration) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-Methyl(2.2)paracyclophane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
作用機序
The mechanism by which 2-Methyl(2.2)paracyclophane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s planar chiral structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence the activity of target molecules.
類似化合物との比較
Similar Compounds
[2.2]Paracyclophane: The parent compound without the methyl group.
4-Methyl(2.2)paracyclophane: Another methylated derivative with the methyl group in a different position.
[3.3]Paracyclophane: A larger cyclophane with three carbon bridges.
Uniqueness
2-Methyl(2.2)paracyclophane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclophanes and allows for unique applications in various fields of research .
特性
CAS番号 |
24262-07-5 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC名 |
5-methyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C17H18/c1-13-12-16-7-6-14-2-4-15(5-3-14)8-10-17(13)11-9-16/h2-5,9,11-12H,6-8,10H2,1H3 |
InChIキー |
PCWILLLONPHNNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


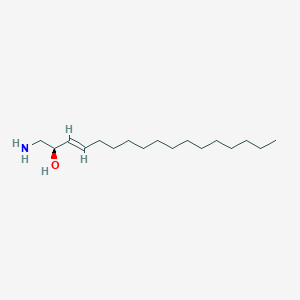
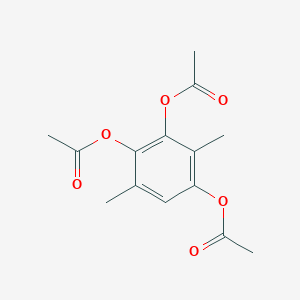
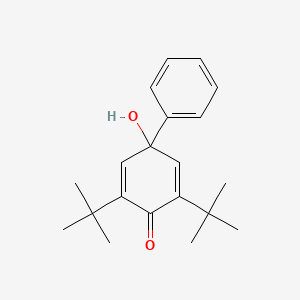

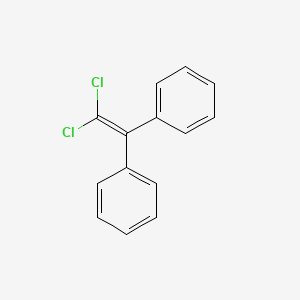
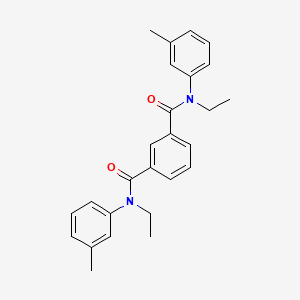



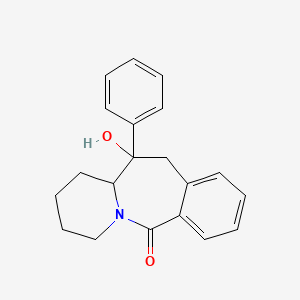



![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)
